molecular formula C14H11N3O2S B5617031 2-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide

2-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide

Cat. No.: B5617031
M. Wt: 285.32 g/mol
InChI Key: UNPXMSSYMBMUEP-UHFFFAOYSA-N
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Description

2-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide is a heterocyclic compound that belongs to the thienopyrimidine family

Preparation Methods

The synthesis of 2-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the thiophene-2-carboxamides in the presence of these reagents to afford the thienopyrimidine-4-one derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.

    Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved can vary depending on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 2-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide include:

Properties

IUPAC Name

2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c15-12(18)7-17-8-16-13-10(14(17)19)6-11(20-13)9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPXMSSYMBMUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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